molecular formula C21H19N3 B8770759 4-[5-(4-Butylphenyl)pyrimidin-2-yl]benzonitrile CAS No. 63617-61-8

4-[5-(4-Butylphenyl)pyrimidin-2-yl]benzonitrile

Cat. No. B8770759
M. Wt: 313.4 g/mol
InChI Key: GQJHPVOLXNKXKB-UHFFFAOYSA-N
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Patent
US04180475

Procedure details

102.75 G. of 4-[5-(4-n-butylphenyl)-2-pyrimidyl] benzoic acid amide are refluxed for 80 minutes in a mixture of 1500 ml. of ethylene chloride and 34 ml. of phosphorus oxychloride with stirring. The mixture, diluted with ether, is washed with 2-N sodium hydroxide solution and then with water until neutral. After evaporation of the organic phase, which has been dried over sodium sulfate, there is obtained 5-(4-n-butylphenyl)-2-(4-cyanophenyl)pyrimidine which is filtered on a short silica gel column and subsequently recrystallized from methylene chloride/methanol; melting point 94.7° C.; clearing point 246°-246.7° C.
Name
4-[5-(4-n-butylphenyl)-2-pyrimidyl] benzoic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:12]=[N:13][C:14]([C:17]3[CH:25]=[CH:24][C:20]([C:21]([NH2:23])=O)=[CH:19][CH:18]=3)=[N:15][CH:16]=2)=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].C(Cl)CCl.P(Cl)(Cl)(Cl)=O>CCOCC>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:16]=[N:15][C:14]([C:17]3[CH:18]=[CH:19][C:20]([C:21]#[N:23])=[CH:24][CH:25]=3)=[N:13][CH:12]=2)=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
4-[5-(4-n-butylphenyl)-2-pyrimidyl] benzoic acid amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(C=C1)C=1C=NC(=NC1)C1=CC=C(C(=O)N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is washed with 2-N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic phase, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
has been dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)C=1C=NC(=NC1)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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